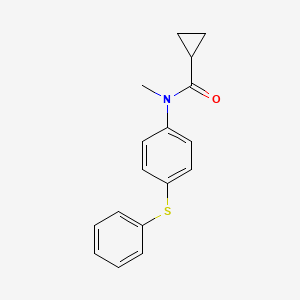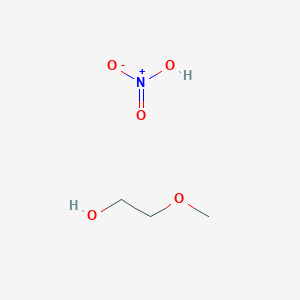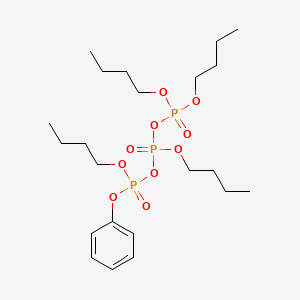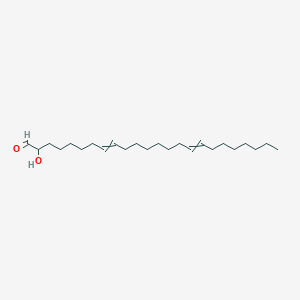
2-Hydroxytetracosa-8,16-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxytetracosa-8,16-dienal is an organic compound with the molecular formula C24H44O2 It is a long-chain aldehyde with hydroxyl and diene functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosa-8,16-dienal can be achieved through several methods. One common approach involves the oxidative cleavage of alkenes. For instance, ozonolysis of a suitable diene precursor followed by reductive workup can yield the desired aldehyde. Another method involves the oxidation of primary alcohols using reagents such as Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalytic systems to ensure high yield and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxytetracosa-8,16-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 2-Hydroxytetracosa-8,16-dienoic acid.
Reduction: 2-Hydroxytetracosa-8,16-dienol.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxytetracosa-8,16-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mécanisme D'action
The mechanism of action of 2-Hydroxytetracosa-8,16-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and diene functionalities may also participate in redox reactions and other chemical processes, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar aldehyde functionality but shorter carbon chain.
Geranial: An isomer of citral with similar chemical properties.
Neral: Another isomer of citral with similar chemical properties .
Uniqueness
2-Hydroxytetracosa-8,16-dienal is unique due to its long carbon chain and the presence of both hydroxyl and diene functionalities.
Propriétés
Numéro CAS |
76261-05-7 |
|---|---|
Formule moléculaire |
C24H44O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
2-hydroxytetracosa-8,16-dienal |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h8-9,16-17,23-24,26H,2-7,10-15,18-22H2,1H3 |
Clé InChI |
JVMJJMSOVRQQFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCC=CCCCCCC(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


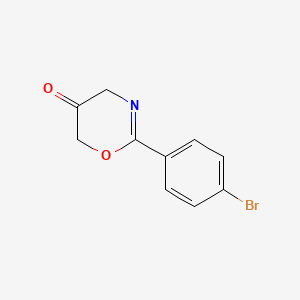
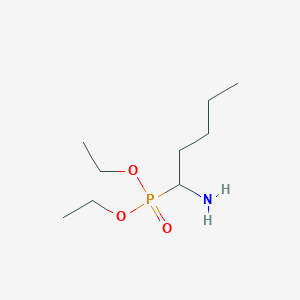
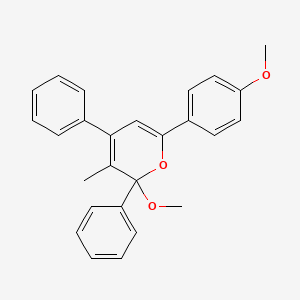

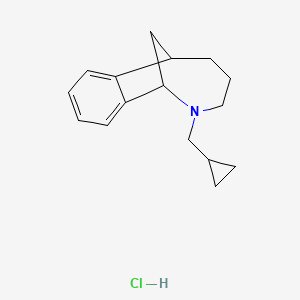
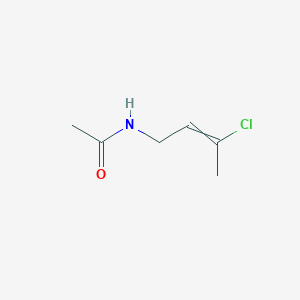
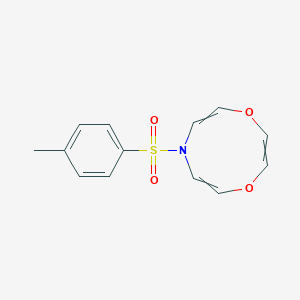


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
